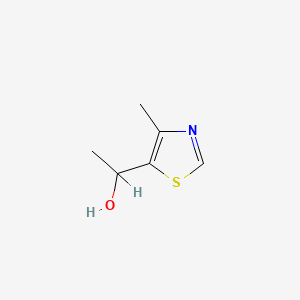![molecular formula C17H25ClN2O5 B1196679 perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone CAS No. 135834-49-0](/img/structure/B1196679.png)
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is a complex organic compound with the molecular formula C17H25ClN2O5 . This compound is known for its unique structure, which includes a diazabicyclo nonane ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[331]nonan-3-yl)methanone involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving the formation of complex ring systems.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may have applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone can be compared with other similar compounds, such as:
Phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone: This compound lacks the perchloric acid group, which may result in different chemical properties and reactivity.
(4-Chlorophenyl)[7-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone: This compound has a chlorophenyl group instead of a phenyl group, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
135834-49-0 |
|---|---|
Fórmula molecular |
C17H25ClN2O5 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
NUYPCKIZNDHNFG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
SMILES canónico |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Sinónimos |
SAZ VII 23 SAZ VII-23 SAZ-VII-23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


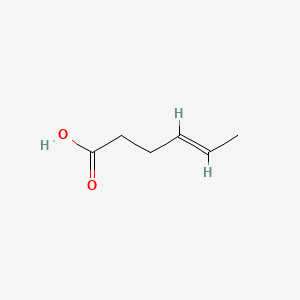

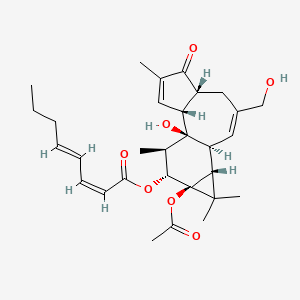
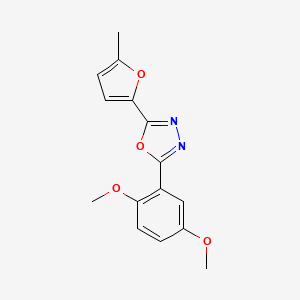
![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)

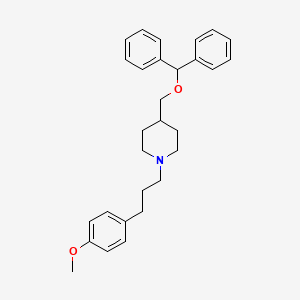
![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)
![3,4,5-trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B1196612.png)

